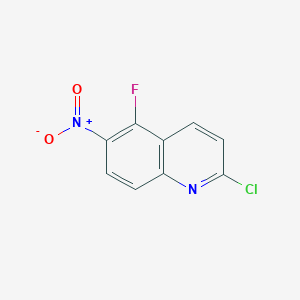
2-Chloro-5-fluoro-6-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-6-nitroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-5-fluoroquinoline, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-6-nitroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-5-fluoro-6-aminoquinoline.
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antiviral, and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and enzyme interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a precursor for agrochemicals with herbicidal or pesticidal activity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA synthesis in microbial or cancer cells. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with biological targets, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-nitroquinoline
- 5-Fluoro-6-nitroquinoline
- 2-Chloro-5-nitroquinoline
Uniqueness
2-Chloro-5-fluoro-6-nitroquinoline is unique due to the simultaneous presence of chlorine, fluorine, and nitro groups on the quinoline ring. This combination of substituents enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer or different substituents.
Propiedades
Fórmula molecular |
C9H4ClFN2O2 |
|---|---|
Peso molecular |
226.59 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-4-1-5-6(12-8)2-3-7(9(5)11)13(14)15/h1-4H |
Clave InChI |
UDKMRCGVBUTHMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=C(C=C2)[N+](=O)[O-])F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


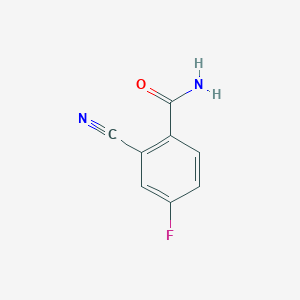



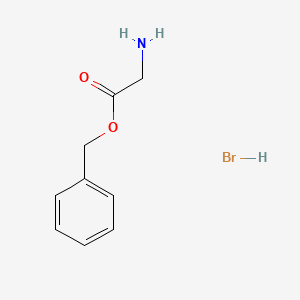
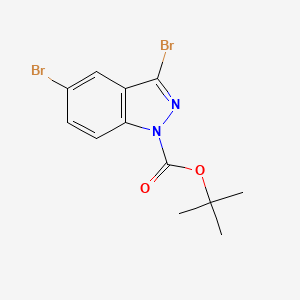

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
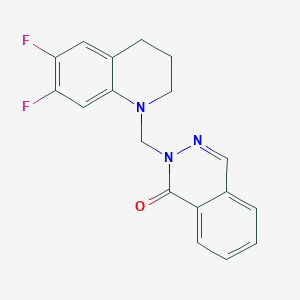

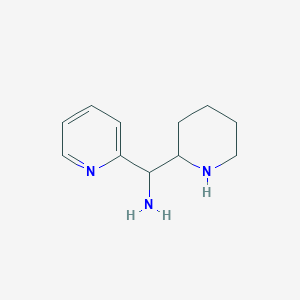
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)

![Benzo[g]cinnoline](/img/structure/B12974435.png)
